molecular formula C14H12FNO2 B6374189 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261993-46-7

3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%

Cat. No. B6374189
CAS RN: 1261993-46-7
M. Wt: 245.25 g/mol
InChI Key: JELMTSQRCUJQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (3-F-4-MPCP) is an organic compound used in various scientific research applications. It is a white crystalline powder that is soluble in water and other polar solvents. 3-F-4-MPCP is a versatile compound that can be used in a variety of experiments, such as in organic synthesis, as a catalyst in reactions, and as a reagent in biochemical and physiological studies. In

Scientific Research Applications

3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has a wide range of scientific research applications. It has been used in organic synthesis as a catalyst in a variety of reactions, such as the Michael addition reaction and the Knoevenagel condensation reaction. It has also been used as a reagent in biochemical and physiological studies. For example, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used to study the effects of drugs on the human body, as well as to study the effects of various environmental pollutants on the environment. Additionally, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been used to study the effects of various genetic mutations on the development of diseases.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in the body and can affect their activity. In addition, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% may interact with DNA and RNA molecules, which can affect the expression of genes and the production of proteins. Furthermore, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% may interact with cell membranes, which can affect the transport of molecules across the membrane and the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are not yet fully understood. However, studies have shown that the compound can affect the activity of enzymes and proteins in the body. It has also been shown to interact with DNA and RNA molecules, which can affect the expression of genes and the production of proteins. Additionally, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been shown to interact with cell membranes, which can affect the transport of molecules across the membrane and the regulation of cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments offers a number of advantages. The compound is relatively inexpensive and easy to obtain, and it can be used in a variety of reactions and experiments. Additionally, 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is soluble in water and other polar solvents, which makes it easy to work with in the lab. However, there are some limitations to the use of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments. For example, the compound is not very stable and can degrade over time. Additionally, the compound can be toxic if inhaled or ingested, and it can cause skin irritation if it comes into contact with the skin.

Future Directions

The potential future directions for 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% are vast. Further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential applications of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% in drug development and environmental studies. Finally, further research could be conducted to explore the potential of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% as a catalyst in organic synthesis reactions.

Synthesis Methods

The synthesis of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be achieved through a multi-step reaction. The first step involves the reaction of 4-hydroxybenzaldehyde with N-methylaminocarbonyl chloride in the presence of anhydrous potassium carbonate. This reaction produces 4-[3-(N-methylaminocarbonyl)phenyl]phenol. The second step involves the reaction of 4-[3-(N-methylaminocarbonyl)phenyl]phenol with 3-fluorobenzyl bromide in the presence of potassium carbonate. This reaction produces 3-fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol. The final step involves the recrystallization of the product to obtain a pure sample of 3-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%.

properties

IUPAC Name

3-(2-fluoro-4-hydroxyphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-16-14(18)10-4-2-3-9(7-10)12-6-5-11(17)8-13(12)15/h2-8,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELMTSQRCUJQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684359
Record name 2'-Fluoro-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-46-7
Record name 2'-Fluoro-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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